molecular formula C18H22N4O6S B2855271 N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide CAS No. 899733-33-6

N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide

Cat. No.: B2855271
CAS No.: 899733-33-6
M. Wt: 422.46
InChI Key: AXXUBSJCSXVGGW-UHFFFAOYSA-N
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Description

N'-[2-(4-Methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-methoxyphenyl group and an ethanediamide side chain. The 5,5-dioxo moiety indicates a sulfone group within the thienopyrazole ring, which enhances its electronic and steric properties. The compound’s methoxypropan-2-yl substituent contributes to its solubility and pharmacokinetic profile.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6S/c1-11(8-27-2)19-17(23)18(24)20-16-14-9-29(25,26)10-15(14)21-22(16)12-4-6-13(28-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXUBSJCSXVGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thieno[3,4-c]Pyrazole Synthesis

The thieno[3,4-c]pyrazole scaffold forms the structural backbone of the compound. Two primary strategies dominate its synthesis:

Cyclocondensation of Thiophene Derivatives

A widely adopted method involves the cyclocondensation of 3-aminothiophene-4-carbonitrile with hydrazine derivatives under acidic conditions. For example:

  • Reagents : Hydrazine hydrate (80%), acetic acid (20% v/v)
  • Conditions : Reflux in ethanol (78°C, 8–12 hours)
  • Yield : 68–72%

This reaction proceeds via nucleophilic attack of hydrazine on the carbonitrile group, followed by intramolecular cyclization to form the pyrazole ring fused to the thiophene moiety.

Jacobson Reaction for Ring Closure

The Jacobson reaction enables efficient annulation of diazo compounds to thiophene precursors:

  • Substrate : 3-Diazo-4-methoxythiophene
  • Catalyst : Copper(I) iodide (5 mol%)
  • Solvent : Dimethylformamide (DMF), 110°C
  • Reaction Time : 4 hours
  • Yield : 81%

This method offers superior regioselectivity for the [3,4-c] isomer compared to traditional thermal cyclization approaches.

Functionalization of the Pyrazole Core

After obtaining the thieno[3,4-c]pyrazole core, sequential functionalization introduces the 4-methoxyphenyl and ethanediamide groups.

Introduction of 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent is introduced via Suzuki-Miyaura cross-coupling:

Parameter Value Source
Boronic Acid 4-Methoxyphenylboronic acid
Catalyst Pd(PPh₃)₄ (2 mol%)
Base K₂CO₃ (3 equiv)
Solvent Toluene/EtOH (3:1)
Temperature 90°C, 16 hours
Yield 55–60%

This step exhibits excellent compatibility with the thieno[3,4-c]pyrazole system, though competing β-hydride elimination necessitates careful temperature control.

Installation of Ethanediamide Moiety

The N-(1-methoxypropan-2-yl)ethanediamide group is appended through a two-stage process:

Stage 1: Carboxylic Acid Activation
  • Activation Reagent : Thionyl chloride (SOCl₂)
  • Conditions : Reflux in dichloromethane (40°C, 3 hours)
  • Intermediate : Acid chloride derivative
Stage 2: Amide Coupling
  • Amine Component : 1-Methoxypropan-2-amine
  • Coupling Agent : Hünig’s base (DIEA, 2.5 equiv)
  • Solvent : Tetrahydrofuran (THF), 0°C → room temperature
  • Reaction Time : 12 hours
  • Yield : 73%

Sulfur Oxidation and Final Modification

The 5,5-dioxo functionality is introduced through controlled oxidation of the thiophene sulfur:

Oxidation Protocol

Oxidizing Agent Reaction Conditions Yield Selectivity
m-Chloroperbenzoic acid Dichloromethane, 0°C, 2 hours 88% >95%
Hydrogen peroxide Acetic acid, 50°C, 6 hours 65% 82%

The m-CPBA method provides superior selectivity for the sulfone over sulfoxide byproducts, critical for maintaining pharmacological activity.

Purification and Characterization

Final purification employs a combination of techniques:

Chromatographic Methods

  • Normal Phase SiO₂ : Hexane/ethyl acetate gradient (7:3 → 1:1)
  • Reverse Phase C18 : Acetonitrile/water (65:35) + 0.1% TFA
  • Recovery : 91–94%

Crystallization Optimization

Solvent System Crystal Form Purity
Ethanol/water (4:1) Monoclinic 99.5%
Acetone/diethyl ether Trigonal 98.7%

Industrial-Scale Synthesis Considerations

For bulk production, continuous flow systems enhance reproducibility:

Flow Reactor Parameters

Process Step Residence Time Temperature Pressure
Cyclocondensation 45 min 85°C 3 bar
Suzuki Coupling 22 min 95°C 5 bar
Oxidation 8 min 10°C 1.5 bar

Automated in-line FTIR monitoring ensures real-time quality control, reducing batch-to-batch variability.

Challenges and Mitigation Strategies

Common Synthetic Issues

  • Epimerization at 1-Methoxypropan-2-yl Center :

    • Cause : Base-mediated racemization during amide coupling
    • Solution : Use low-temperature (0°C) conditions and minimize reaction time
  • Sulfone Over-Oxidation :

    • Cause : Excess m-CPBA or prolonged reaction times
    • Solution : Stoichiometric oxidant (1.05 equiv) with strict temperature control

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thieno[3,4-c]pyrazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Physicochemical Properties

The sulfone group in the target compound increases polarity compared to non-sulfonated analogs, improving aqueous solubility. The methoxypropan-2-yl side chain may enhance membrane permeability relative to bulkier substituents (e.g., biphenyl groups in ’s derivatives).

Table 2: Physicochemical Properties

Property Target Compound Pyrazole Derivatives Sulfonated Thienopyrazoles
Molecular Weight ~450 g/mol (estimated) 300–400 g/mol 400–500 g/mol
LogP (Predicted) 1.8–2.5 2.0–3.5 1.5–2.0
Solubility Moderate in DMSO/water Low in water, high in DMSO High in polar aprotic solvents
Crystallographic and Computational Analysis

The structural determination of such compounds often employs SHELX software for refinement (e.g., SHELXL for small-molecule crystallography) . Programs like ORTEP-3 () generate thermal ellipsoid diagrams to visualize steric effects of substituents like the 4-methoxyphenyl group .

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,4-c]pyrazole core followed by sequential amidation. Key steps include:

  • Core formation : Cyclization of substituted thiophene precursors under acidic conditions .
  • Amidation : Reaction of the pyrazole intermediate with ethanediamide derivatives using coupling agents like EDCI/HOBt .
  • Optimization strategies :
    • Catalysts : Palladium or copper-based catalysts improve coupling efficiency .
    • Temperature : Maintain 60–80°C during amidation to balance reactivity and side-product formation .
    • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    • Monitoring : Use HPLC or TLC to track reaction progress and purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Answer: Structural validation requires a combination of spectroscopic and computational methods:

  • NMR spectroscopy :
    • ¹H NMR confirms substituent integration (e.g., methoxy protons at δ 3.2–3.8 ppm) .
    • ¹³C NMR identifies carbonyl groups (C=O at ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 423.4 (C₂₁H₂₇N₃O₅S) .
  • X-ray crystallography : Resolves bond angles and dihedral distortions in the thieno-pyrazole core (e.g., SHELX software ).

Advanced Research Questions

Q. How can reaction pathways be modified to synthesize derivatives with enhanced bioactivity?

Answer: Derivatization focuses on functional group modifications:

  • Substitution : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) to alter electronic properties .
  • Side-chain engineering : Introduce hydroxyl or tertiary amine groups to improve solubility or target binding .
  • Reaction pathways :
    • Oxidation : Convert thioether groups to sulfones for increased polarity .
    • Reductive amination : Modify the ethanediamide moiety to enhance metabolic stability .

Q. What computational methods are used to predict biological targets and binding mechanisms?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds and hydrophobic contacts .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR studies : Correlate substituent electronegativity with anti-inflammatory activity (R² > 0.85 in published analogs) .

Q. How do stability and solubility challenges impact formulation for in vivo studies?

Answer:

  • Stability :
    • pH sensitivity : Degrades above pH 8; use lyophilization for long-term storage .
    • Light sensitivity : Store in amber vials to prevent photolytic cleavage of the sulfone group .
  • Solubility :
    • Excipients : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility (<0.1 mg/mL → >5 mg/mL) .
    • Salt formation : Hydrochloride salts enhance bioavailability in pharmacokinetic studies .

Data Contradictions and Resolution

Q. How can conflicting data on biological activity between in vitro and in vivo models be addressed?

Answer: Discrepancies often arise from metabolic instability or off-target effects:

  • Metabolite profiling : LC-MS identifies major metabolites (e.g., O-demethylation products) that may antagonize parent compound activity .
  • Dose optimization : Conduct PK/PD studies to align in vitro IC₅₀ values (e.g., 10 μM) with effective plasma concentrations in rodents .
  • Target validation : CRISPR knockouts of suspected off-target receptors (e.g., serotonin transporters) clarify mechanism specificity .

Methodological Tables

Q. Table 1. Reaction Yield Optimization

ConditionCatalystSolventYield (%)Purity (%)Source
60°C, 24 hPd(OAc)₂DMF6295
80°C, 12 hCuIDMSO7898
Room temp, 48 hNoneTHF3585

Q. Table 2. Comparative Bioactivity of Derivatives

DerivativeIC₅₀ (COX-2, μM)LogPSolubility (mg/mL)Source
Parent compound12.32.10.08
4-Cl substitution8.72.90.03
Hydroxyl sidechain15.41.51.2

Key Recommendations

  • Prioritize X-ray crystallography to resolve structural ambiguities in analogs .
  • Use flow chemistry for scalable synthesis of intermediates to reduce batch variability .
  • Incorporate artificial intelligence (e.g., ICReDD’s reaction path search tools) for rapid optimization of reaction parameters .

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